Methyl 3-(trifluoromethyl)isoxazole-5-carboxylate
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Overview
Description
Methyl 3-(trifluoromethyl)isoxazole-5-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(trifluoromethyl)isoxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of vinyl azides with trifluoroacetic anhydride in the presence of triethylamine, leading to the formation of 5-(trifluoromethyl)isoxazoles . Another approach involves the use of hydroxylamine hydrochloride in refluxing methanolic conditions to cyclize intermediates, yielding the desired isoxazole derivative .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing costs and environmental impact. Metal-free synthetic routes are preferred due to their eco-friendly nature and reduced toxicity . These methods typically employ catalysts such as 18-crown-6 and potassium carbonate under controlled temperature conditions to achieve efficient cyclization .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(trifluoromethyl)isoxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 3-(trifluoromethyl)isoxazole-5-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-(trifluoromethyl)isoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-methylisoxazole-3-carboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.
Methyl 3-(benzyloxy)isoxazole-5-carboxylate: Contains a benzyloxy group instead of a trifluoromethyl group.
Uniqueness
Methyl 3-(trifluoromethyl)isoxazole-5-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in medicinal chemistry for the development of new therapeutic agents .
Properties
CAS No. |
272773-12-3 |
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Molecular Formula |
C6H4F3NO3 |
Molecular Weight |
195.10 g/mol |
IUPAC Name |
methyl 3-(trifluoromethyl)-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C6H4F3NO3/c1-12-5(11)3-2-4(10-13-3)6(7,8)9/h2H,1H3 |
InChI Key |
PTKNRPPTYLDCSV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NO1)C(F)(F)F |
Origin of Product |
United States |
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